4-(2,5-Difluorophenyl)benzoic acid
Overview
Description
2’,5’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of two fluorine atoms at the 2’ and 5’ positions on one of the benzene rings and a carboxylic acid group at the 4 position on the other benzene ring. The unique arrangement of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:
Halogenation: Introduction of fluorine atoms at the desired positions on the biphenyl structure. This can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling Reaction: Formation of the biphenyl structure through a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Carboxylation: Introduction of the carboxylic acid group at the 4 position. This can be achieved through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of 2’,5’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2’,5’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products
Substitution: Formation of biphenyl derivatives with different functional groups.
Oxidation: Formation of biphenyl quinones.
Reduction: Formation of biphenyl hydroquinones.
Esterification: Formation of biphenyl esters.
Scientific Research Applications
2’,5’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2’,5’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The carboxylic acid group can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2’,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid
- 2’,5’-Difluoro-[1,1’-biphenyl]-3-carboxylic acid
- 2’,4’-Difluoro-[1,1’-biphenyl]-4-hydroxycarboxylic acid
Uniqueness
2’,5’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid is unique due to the specific positioning of the fluorine atoms and the carboxylic acid group. This arrangement imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-(2,5-difluorophenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-10-5-6-12(15)11(7-10)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDNYBINYNDOMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680713 | |
Record name | 2',5'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920294-24-2 | |
Record name | 2',5'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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